MAl-PEG6-t-butyl ester
Overview
Description
MAl-PEG6-t-butyl ester is a PEG derivative containing a maleimide group and a t-butyl ester group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions .
Molecular Structure Analysis
This compound has a molecular weight of 489.6 g/mol . Its molecular formula is C23H39NO10 .Chemical Reactions Analysis
The maleimide group in this compound will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol .Physical And Chemical Properties Analysis
This compound is a hydrophilic compound due to the presence of the PEG spacer, which increases its solubility in aqueous media .Scientific Research Applications
1. Enhancing Drug Bioactivity and Sustained Levels In Vivo
MAl-PEG6-t-butyl ester derivatives have been used to enhance the bioactivity and maintain sustained levels of α4 integrin inhibitors in vivo following subcutaneous administration. This application is significant for developing effective drug delivery systems (Smith et al., 2013).
2. Lithium-Sulfur Batteries Development
In the development of lithium-sulfur batteries, quasi-solid-state copolymer electrolytes containing butyl acrylate components with abundant ester groups, like this compound, have shown strong chemical capture for lithium polysulfides. This improves ionic conductivity and lithium-ion migration rate, crucial for battery efficiency and longevity (Cai et al., 2019).
3. Enhancing Perovskite Solar Cells Performance
The incorporation of polyethylene glycol, which shares structural similarities with this compound, into buffer layers like PCBM, has been shown to enhance the performance of perovskite solar cells. This is achieved through improved wettability and stabilization of the electron transport layer/perovskite interface (Liu et al., 2020).
4. Application in Thermal Energy Storage
This compound derivatives, like polyethylene glycol, have been explored for use in thermal energy storage materials. Research into the thermal/oxidative degradation and stabilization of these compounds contributes to the development of more efficient energy storage materials (Han et al., 1997).
5. Improving Circulation Half-Life of Pharmaceuticals
The use of this compound derivatives in the PEGylation of biopharmaceuticals, like Thymosin alpha 1, has been shown to enhance the circulation half-life of these drugs. This application is particularly relevant in improving the efficacy of immune-modulating agents (Peng et al., 2019).
6. Biomedical Hydrogels
This compound derivatives are also used in the development of biomedical hydrogels. These hydrogels, exhibiting programmable degradation properties, are promising for various biomedical applications due to their similarity to the native extracellular matrix (Wei et al., 2021).
7. Surface Chemical Modification for Bioconjugation
In the field of bioconjugation, the local thermal activation of thin polymer films containing this compound derivatives enables area-selective surface chemical modification at micro and nanoscale. This is crucial for the development of advanced biomedical materials and devices (Duvigneau et al., 2008).
8. Direct and Sustainable Synthesis in Organic Chemistry
This compound compounds find significant applications in organic chemistry, particularly in direct and sustainable synthesis processes. Their use in flow microreactor systems enhances the efficiency and sustainability of the synthesis of tertiary butyl esters (Degennaro et al., 2016).
properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO10/c1-23(2,3)34-22(27)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-20(25)4-5-21(24)26/h4-5H,6-19H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUCNCZLNASXRTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501116031 | |
Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
518044-37-6 | |
Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=518044-37-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 21-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4,7,10,13,16,19-hexaoxaheneicosanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501116031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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